6-(4-Ethoxyphenyl)-6-oxohexanoic acid
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Overview
Description
6-(4-Ethoxyphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and hexanoic acid.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with hexanoic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Ethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
6-(4-Hydroxyphenyl)-6-oxohexanoic acid: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
6-(4-Ethoxyphenyl)-6-oxohexanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Biological Activity
6-(4-Ethoxyphenyl)-6-oxohexanoic acid is an organic compound notable for its unique structure, which includes an ethoxy group attached to a phenyl ring and a hexanoic acid backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities. This article provides a comprehensive overview of the biological activities of this compound, including its mechanisms of action, applications, and comparative studies.
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18O4
- CAS Number : 898791-67-8
The presence of the ethoxy group enhances the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : Its structural properties allow it to bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For instance, phenolic acids have demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting metabolic processes .
Compound | Antimicrobial Activity | Method of Evaluation |
---|---|---|
This compound | Potentially effective | Colorimetric assay (MTT) |
Other phenolic acids | Effective against multiple strains | Various microbiological assays |
Cytotoxic Effects
The cytotoxic effects of this compound have been explored in cancer cell lines. Studies indicate that compounds with similar structures exhibit IC50 values ranging from 104 μg/mL to 261 μg/mL against various human cancer cell lines, suggesting potential anticancer properties .
Cell Line | IC50 Value (μg/mL) | Observed Effects |
---|---|---|
Caco-2 | 150 | Growth inhibition |
DLD-1 | 200 | Induction of apoptosis |
The anticancer effects are attributed to both antioxidant and pro-oxidant capacities, leading to the elimination of free radicals and modulation of gene expression related to cell cycle regulation .
Comparative Analysis
When comparing this compound with similar compounds, it is essential to consider their structural differences and resultant biological activities:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
6-(4-Methoxyphenyl)-6-oxohexanoic acid | Methoxy group instead of ethoxy | Moderate antimicrobial activity |
6-(4-Hydroxyphenyl)-6-oxohexanoic acid | Hydroxy group | Higher cytotoxicity |
The ethoxy group in this compound enhances its lipophilicity compared to other derivatives, potentially leading to improved bioavailability and efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Anticancer Research : A study investigated the effects of various phenolic acids on colorectal cancer cell lines, demonstrating that structural modifications significantly influence cytotoxicity and mechanism of action.
- Antimicrobial Applications : Research focused on the antimicrobial properties of phenolic compounds showed that modifications like ethoxylation can enhance activity against resistant bacterial strains.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-18-12-9-7-11(8-10-12)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYLDCZDARBOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645438 |
Source
|
Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-67-8 |
Source
|
Record name | 6-(4-Ethoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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